2-(piperidin-4-yl)quinoxaline
Description
Structure
3D Structure
Properties
CAS No. |
256372-19-7 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-piperidin-4-ylquinoxaline |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)15-9-13(16-12)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |
InChI Key |
GOPYWRQRRLUNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 Piperidin 4 Yl Quinoxaline and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific experimental NMR data for 2-(piperidin-4-yl)quinoxaline were found. Characterization would typically involve the following techniques:
Proton Nuclear Magnetic Resonance (¹H NMR)
For a definitive analysis, a ¹H NMR spectrum would be essential. It would be expected to show characteristic signals for the protons on both the quinoxaline (B1680401) and piperidine (B6355638) rings. The aromatic protons of the quinoxaline moiety would likely appear in the downfield region (typically δ 7.5-9.0 ppm), with their splitting patterns revealing their substitution and coupling relationships. The protons on the piperidine ring, including the methine proton at the C4 position and the methylene (B1212753) protons, would appear in the upfield aliphatic region. The NH proton of the piperidine ring would also be present, its chemical shift being dependent on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
A ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbons of the quinoxaline ring would resonate at lower field (typically δ 120-160 ppm), while the sp³-hybridized carbons of the piperidine ring would be found at a higher field.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., HSQC)
Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to establish the correlation between directly bonded protons and carbons. This is crucial for the unambiguous assignment of the signals observed in the ¹H and ¹³C NMR spectra, confirming the connectivity within the molecule.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. Such a spectrum would be expected to display characteristic absorption bands. These would include C-H stretching vibrations for both the aromatic quinoxaline and aliphatic piperidine rings, C=N and C=C stretching vibrations within the aromatic system (typically in the 1500-1650 cm⁻¹ region), and N-H stretching from the piperidine secondary amine (around 3300-3500 cm⁻¹).
Mass Spectrometry (MS) Techniques (e.g., LC-MS)
No experimental mass spectrometry data for this compound could be located. Liquid Chromatography-Mass Spectrometry (LC-MS) would be a standard technique to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum (MS/MS) would offer structural information, showing how the molecule breaks apart and confirming the linkage between the piperidine and quinoxaline rings.
X-ray Crystallography for Solid-State Structure Elucidation
A crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and information about the conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the two ring systems. It would also reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Mechanistic Insights into Biological Activities of 2 Piperidin 4 Yl Quinoxaline and Its Derivatives
Anti-Infective Activities
Quinoxaline (B1680401) derivatives are recognized for their broad-spectrum anti-infective potential, encompassing antibacterial, antifungal, and antimycobacterial activities. The presence of two nitrogen atoms in the pyrazine (B50134) ring, along with the N-oxide functionalities often present in the most active derivatives (known as quinoxaline 1,4-dioxides or QdNOs), are crucial for their biological effects. These compounds often act as bioreductive agents, meaning they are activated under the low-oxygen conditions prevalent in many microbial environments.
Antibacterial Mechanisms of Action
The antibacterial efficacy of quinoxaline derivatives is multifaceted, involving several simultaneous or sequential attacks on critical bacterial systems. The primary mechanisms involve inducing overwhelming oxidative stress, interfering with nucleic acid replication and transcription, and disrupting the physical integrity of the bacterial cell.
A principal antibacterial mechanism of quinoxaline 1,4-dioxide (QdNOs) derivatives is their ability to generate reactive oxygen species (ROS) within the bacterial cell. nih.govfrontiersin.orgnih.gov This process is initiated by the bioreduction of the N-oxide groups, a reaction that occurs more readily in the anaerobic or microaerophilic environments characteristic of many bacterial infections. nih.gov This reduction generates unstable radical intermediates. nih.gov
These intermediates can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻), which can be further converted into other highly toxic ROS, such as hydroxyl radicals (•OH). frontiersin.org The accumulation of these reactive species induces a state of severe oxidative stress. nih.govmdpi.com This oxidative onslaught damages multiple cellular components, including lipids, proteins, and nucleic acids, ultimately leading to bacterial cell death. mdpi.com Studies have demonstrated that the presence of free radical scavengers can diminish the antibacterial activity of QdNOs, confirming the central role of ROS in their mechanism of action. nih.gov
| Compound Class | Mechanism | Key Findings | Target Organisms |
|---|---|---|---|
| Quinoxaline 1,4-dioxides (QdNOs) | Bioreduction of N-oxide groups leading to ROS generation. | Increased intracellular levels of ROS and hydroxyl radicals observed. frontiersin.org Activity attenuated by free radical scavengers. nih.gov | Clostridium perfringens, Brachyspira hyodysenteriae, Escherichia coli nih.govnih.gov |
The oxidative stress induced by quinoxaline derivatives has a profound impact on bacterial genetic material. The generated ROS can directly cause oxidative damage to DNA, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.gov This damage can result in single- and double-stranded breaks in the bacterial chromosome. nih.govmdpi.compreprints.org Agarose gel electrophoresis has confirmed the degradation of chromosomal DNA in bacteria treated with QdNOs. nih.gov
Beyond indirect damage via ROS, some quinoxaline derivatives are believed to directly inhibit enzymes essential for DNA replication and maintenance. nih.gov One of the primary targets is DNA gyrase (also known as topoisomerase II), an enzyme critical for relieving the torsional stress in DNA during replication. patsnap.comyoutube.com By inhibiting this enzyme, these compounds prevent the proper unwinding and resealing of DNA, which halts replication and leads to lethal DNA breaks. patsnap.com Some derivatives also target topoisomerase IV, another key enzyme involved in the separation of daughter chromosomes after replication. youtube.com In silico studies and in vitro enzyme assays have shown that quinoline (B57606) and quinoxaline derivatives can bind to the ATP-binding site of DNA gyrase B, preventing its function. nih.govnih.gov
In addition to intracellular targets, certain quinoxaline derivatives exert their antibacterial effects by compromising the structural integrity of the bacterial cell envelope. Scanning electron microscopy (SEM) studies have revealed that treatment with these compounds can lead to significant morphological changes in bacteria. nih.govnih.gov
Observations include the deformation, depression, and eventual rupture of the cell membrane. nih.gov This damage leads to the leakage of vital intracellular components, such as nucleic acids and proteins, culminating in cell death. The mechanism is thought to involve the interaction of the compounds with the lipid bilayer of the cell membrane, disrupting its fluidity and permeability. This action on the cell wall and membrane provides a direct bactericidal effect. nih.gov
Antifungal Mechanisms of Action
The antifungal activity of quinoxaline derivatives often targets the fungal cell membrane, a critical structure for maintaining cellular integrity and function. A key component of the fungal cell membrane is ergosterol (B1671047). Some azole-containing quinoxaline-triazole compounds inhibit the enzyme 14-α-demethylase, which is essential for ergosterol biosynthesis. acs.org Disruption of this pathway compromises the cell wall, leading to fungal cell death.
Other quinoxaline derivatives have been shown by scanning electron microscopy to cause significant damage to fungal mycelia, causing them to bend, fold, and rupture. mdpi.comrsc.org This morphological damage is indicative of compromised cell wall and membrane integrity. By affecting the cell membrane structure, these compounds can alter its permeability, leading to the leakage of cytoplasmic contents and inhibiting the normal growth of the fungus. mdpi.com
| Compound/Derivative | Target Fungus | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Quinoxaline-2-oxyacetate hydrazide derivative | Rhizoctonia solani | Obvious lesions and altered growth of mycelia. mdpi.com | Influence on cell membrane structure. mdpi.com |
| Quinoxaline-triazole compound (5d) | Candida glabrata, Candida krusei | Potent antifungal activity (MIC90 = 2 μg/mL). acs.org | Inhibition of 14-α-demethylase, disrupting ergosterol synthesis. acs.org |
| 3-hydrazinoquinoxaline-2-thiol | Candida albicans, Candida glabrata | Effective fungicidal activity in vitro and in vivo. nih.gov | Not specified, but broad-spectrum activity suggests membrane or other vital targets. nih.gov |
Antimycobacterial Mechanisms
The antimycobacterial action of quinoxaline derivatives, particularly QdNOs, closely mirrors their antibacterial mechanisms but is adapted to the unique physiology of mycobacteria, such as Mycobacterium tuberculosis. The primary mechanism is the induction of DNA damage through the generation of free radicals. mdpi.comnih.govmdpi.com
Upon exposure to certain QdNOs, transcriptomic analysis of Mycobacterium smegmatis reveals a significant upregulation of genes involved in DNA repair and replication processes. mdpi.comnih.gov This indicates that the bacterium is mounting a defense against substantial DNA damage. The concentration of ROS has been shown to increase in a dose-dependent manner upon exposure of M. smegmatis to these compounds. nih.gov
The selection and whole-genome sequencing of drug-resistant mutants have provided strong evidence for this mechanism. Spontaneous resistance in M. smegmatis is often linked to single-nucleotide polymorphisms in specific genes, confirming that the compounds act as DNA-damaging agents. nih.gov Mutations in genes such as MSMEG_4646, MSMEG_5122, and MSMEG_1380 have been shown to confer resistance to these derivatives. nih.gov Furthermore, in silico studies suggest that some quinoxaline 1,4-dioxides can bind to mycobacterial DNA gyrase at the same site as the known inhibitor novobiocin, pointing to a dual mechanism of direct enzyme inhibition and generalized DNA damage. nih.gov
Antiviral Mechanisms of Action
Derivatives of 2-(piperidin-4-yl)quinoxaline have shown potential as antiviral agents through various mechanisms that disrupt the viral life cycle. These mechanisms include the inhibition of host-cell factors essential for viral replication, direct interference with viral components, and the inhibition of critical viral enzymes.
Cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase, is exploited by numerous viruses for their replication. nih.gov Inhibition of CypA has therefore become a promising antiviral strategy. Quinoxaline derivatives have been identified as potent inhibitors of human CypA. For instance, the quinoxaline derivative 2,3-di(furan-2-yl)-6-(3-N,N-diethyl-carbamoyl-piperidino) carbonylamino quinoxaline has demonstrated significant inhibitory activity against CypA with an IC50 value of 0.41 µM. nih.gov The binding affinity of this compound to CypA has been confirmed with a dissociation constant (KD) of 7.09 µM. nih.gov Further research has led to the discovery of other quinoxaline derivatives that bind to CypA with KD values ranging from 0.076 to 41.0 µM, with several compounds exhibiting potent CypA PPIase inhibition with IC50 values between 0.25 and 6.43 µM. nih.gov These findings highlight the potential of quinoxaline-based compounds to act as antivirals by targeting this crucial host protein.
The structural characteristics of quinoxaline derivatives make them suitable candidates for interfering with viral RNA synthesis and protein assembly. nih.gov Their planar aromatic systems can intercalate into viral nucleic acids or interact with viral proteins through π–π stacking and hydrophobic interactions, thereby disrupting their function. nih.gov Research has shown that certain quinoxaline-based compounds can reduce the RNA-binding ability of viral nucleocapsid proteins. nih.gov This disruption of the interaction between the viral genome and essential proteins can effectively halt the replication and assembly of new virions.
The main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme for the replication of many viruses, including coronaviruses, as it is responsible for processing viral polyproteins into functional units. nih.govscienceopen.com The inhibition of Mpro is a key strategy for developing antiviral therapeutics. nih.govmdpi.com Quinoxaline derivatives have been identified as potential inhibitors of SARS-CoV-2 Mpro. nih.gov Molecular docking studies have revealed that the quinoxaline scaffold can fit into the active site of Mpro, facilitating interactions such as π–π stacking, hydrophobic contacts, and van der Waals forces. nih.gov This binding can block the catalytic activity of the protease, thereby preventing viral replication.
Anticancer and Antiproliferative Mechanisms
In addition to their antiviral properties, this compound derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action in this context often involve the inhibition of key enzymes that are overactive in cancer cells, leading to the suppression of cell proliferation and the induction of apoptosis.
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a crucial role in DNA repair. rjpbr.com In cancer therapy, particularly in cancers with BRCA mutations, inhibiting PARP-1 can lead to synthetic lethality. nih.gov Quinoxaline derivatives have been designed as potent PARP-1 inhibitors. nih.govnih.gov For example, certain 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives have shown strong PARP-1 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range, even surpassing the potency of the approved PARP inhibitor Olaparib. nih.govnih.gov These compounds act as bioisosteres of the phthalazinone motif present in many known PARP-1 inhibitors. nih.gov
| Compound | PARP-1 IC50 (nM) | Reference |
|---|---|---|
| Compound 8a | 2.31 | nih.govnih.gov |
| Compound 5 | 3.05 | nih.govnih.gov |
| Olaparib (Reference) | 4.40 | nih.govnih.gov |
| Compound 10b | 6.35 - 8.73 | nih.govnih.gov |
| Compound 11b | 6.35 - 8.73 | nih.govnih.gov |
| Compound 4 | 6.35 - 8.73 | nih.govnih.gov |
The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a central node in cell signaling pathways that regulate cell survival, proliferation, and metabolism. nih.gov Hyperactivation of the PI3K-Akt signaling pathway is a common feature in many human cancers. nih.gov Consequently, Akt has become an attractive target for cancer therapy. tandfonline.com A series of Akt inhibitors featuring a piperidin-4-yl side chain attached to a quinoxaline or a related N-heterocyclic scaffold have been developed. nih.gov One of the most potent compounds in this series, compound 10h, demonstrated pan-Akt inhibitory activity with an IC50 of 24.3 nM for Akt1. nih.gov This compound effectively inhibited the phosphorylation of Akt in cancer cells and induced apoptosis. nih.gov The piperidin-4-yl group in these inhibitors is a key structural feature that contributes to their potent inhibitory activity. nih.gov
| Compound | Akt1 Inhibition IC50 (nM) | PC-3 Cell Proliferation IC50 (µM) | Reference |
|---|---|---|---|
| 10h | 24.3 | 3.7 | nih.gov |
| 5q | 69.7% inhibition at 50 nM | 21.1 | nih.gov |
| 5t | 65.5% inhibition at 50 nM | 31.5 | nih.gov |
Induction of Apoptosis
Certain derivatives of this compound have been identified as inducers of apoptosis, a form of programmed cell death, in cancer cells. One such derivative, a quinoxaline-containing peptide designated as RZ2, has demonstrated significant cytotoxic activity. nih.govresearchgate.net The mechanism of apoptosis induction by RZ2 involves the intrinsic or mitochondrial pathway. nih.gov
Following treatment with RZ2, a disruption of the mitochondrial membrane potential is observed, coupled with an increase in mitochondrial reactive oxygen species (ROS). nih.gov This disruption is a key event in the intrinsic apoptotic pathway. In apoptotic cells, phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane, a change that can be detected using Annexin V, a protein with a high affinity for phosphatidylserine. nih.gov
Other studies on different quinoxaline derivatives, such as 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), have also shown an increase in apoptotic cells. nih.gov The pro-apoptotic effects of DCQ were linked to an increased expression of the Bax protein, a pro-apoptotic member of the Bcl-2 family, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, 7-amino-substituted quinoxaline-2-carbonitrile 1,4-dioxides have been shown to downregulate the expression of BCL2 and induce apoptosis in MCF-7 cells. mdpi.com
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| RZ2 | HeLa, A-549, SK-BR-3, HT-29 | Disruption of mitochondrial membrane potential, increase in mitochondrial ROS | nih.gov |
| DCQ | T-84 (human colon cancer) | Increased Bax expression, decreased Bcl-2 expression | nih.gov |
| 7-amino-substituted quinoxaline-2-carbonitrile 1,4-dioxides | MCF-7 | Downregulation of BCL2 expression | mdpi.com |
Cell Cycle Modulation
Quinoxaline derivatives have been shown to modulate the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases. For instance, quinoxaline 1,4-dioxide (QdNO) derivatives such as 2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide (BPQ) and 2-acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ) have been found to induce G2/M phase cell cycle arrest in human colon cancer cells. nih.gov
Treatment with BPQ resulted in both G2/M arrest and the induction of apoptosis, while AMQ primarily caused a block in the G2/M phase with over 60% of cells accumulating in this phase. nih.gov The mechanism underlying this cell cycle arrest involves the inhibition of key regulatory proteins. Both BPQ and AMQ were found to inhibit the expression of cyclin B, a crucial protein for the transition from the G2 to the M phase of the cell cycle. nih.gov Another quinoxaline derivative, compound 5, was also found to exhibit cell growth arrest at the G2/M phase in the MDA-MB-436 breast cancer cell line. temple.edu
| Compound | Cell Line | Effect on Cell Cycle | Molecular Mechanism | Reference |
|---|---|---|---|---|
| BPQ | T-84 (human colon cancer) | G2/M arrest | Inhibition of cyclin B expression | nih.gov |
| AMQ | T-84 (human colon cancer) | G2/M arrest | Inhibition of cyclin B expression | nih.gov |
| Compound 5 (quinoxaline-based PARP-1 inhibitor) | MDA-MB-436 (breast cancer) | G2/M arrest | Not specified | temple.edu |
Autophagy Induction
Autophagy is a cellular process of self-degradation of components, which can be modulated by quinoxaline derivatives. While some derivatives block this process, others have been found to induce it. For example, the 6-(1,3,4-triazol-1-yl) substituted quinoxaline 1,4-dioxide derivative, compound 65d, induced autophagy in macrophages infected with M. tuberculosis. mdpi.com This induction is suggested to be an indirect mechanism to block the intracellular replication of the bacteria. mdpi.com The compound was observed to significantly increase the level of reactive oxygen species (ROS) in eukaryotic cells, which can be a trigger for autophagy. mdpi.com
In a different context, a quinoxaline-based PARP-1 inhibitor, compound 5, was also reported to increase the autophagic process in the MDA-MB-436 breast cancer cell line. temple.edu It is important to note that the role of autophagy in cell survival or death is complex and can be context-dependent. In some instances, excessive autophagy can lead to cell death.
Antiparasitic Mechanisms
Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), have demonstrated a broad spectrum of antiparasitic activities against various protozoan parasites and helminths. nih.govnih.gov The presence of the two N-oxide groups is crucial for their biological activity, and the loss of these groups generally leads to a decrease or loss of antibacterial and likely antiparasitic effects. mdpi.com
The proposed mechanism of action for quinoxaline 1,4-di-N-oxides involves their bioreduction within the parasitic cell. mdpi.com This process is thought to be more efficient in the presence of electron-withdrawing groups on the quinoxaline ring. mdpi.com The reduction of the N-oxide groups can lead to the generation of reactive radical species that cause DNA damage, ultimately leading to the death of the parasite. mdpi.com These compounds have shown promise for the treatment of parasitic infections such as malaria, Chagas disease, leishmaniasis, amebiasis, and giardiasis. nih.govnih.gov
Hypoglycemic Mechanisms
Recent studies have highlighted the potential of quinoxalinone derivatives as hypoglycemic agents, operating through multiple mechanisms to regulate blood glucose levels. frontiersin.orgnih.gov
Alleviating Cellular Oxidative Stress
A key factor in the development of insulin (B600854) resistance and diabetes is an overproduction of reactive oxygen species (ROS), leading to cellular oxidative stress. frontiersin.org Certain quinoxalinone derivatives, such as compounds 5i and 6b, have been shown to inhibit the production of ROS in cells in a concentration-dependent manner. frontiersin.org By mitigating oxidative stress, these compounds may help to improve insulin sensitivity and glucose metabolism. frontiersin.orgnih.gov
Modulation of Glucose Transporter Proteins (GLUT4, SGLT2, GLUT1)
Quinoxalinone derivatives can exert their hypoglycemic effects by modulating the activity and expression of key glucose transporter proteins. frontiersin.orgnih.gov Molecular docking studies and subsequent cellular assays have indicated that these compounds can interact with glucose transporters such as Sodium-Glucose Cotransporter 2 (SGLT2), Glucose Transporter 4 (GLUT4), and Glucose Transporter 1 (GLUT1). frontiersin.orgnih.gov
For instance, compound 6b was found to have a strong binding capacity for SGLT2. nih.gov SGLT2 is primarily found in the kidneys, and its inhibition reduces the reabsorption of glucose, leading to its excretion in the urine and thus lowering blood glucose levels. frontiersin.orgnih.gov Furthermore, compounds 5i and 6b were shown to increase the uptake of a fluorescent glucose analog (2-NBDG) in human renal cortical proximal tubular epithelial cells (HK-2 cells) in a concentration-dependent manner, suggesting an influence on glucose transport. frontiersin.orgnih.gov
| Compound | Mechanism | Observed Effect | Reference |
|---|---|---|---|
| 5i | Alleviating cellular oxidative stress, modulating glucose transporters | Inhibited ROS production, increased 2-NBDG uptake in HK-2 cells | frontiersin.org |
| 6b | Alleviating cellular oxidative stress, modulating glucose transporters | Inhibited ROS production, increased 2-NBDG uptake in HK-2 cells, strong binding to SGLT2 | frontiersin.orgnih.govnih.gov |
Neuroprotective Pathways
Derivatives of the quinoxaline scaffold have demonstrated notable neuroprotective effects, particularly in the context of neurodegenerative conditions such as Alzheimer's and Parkinson's disease. The mechanisms underlying these protective pathways are multifaceted and target key aspects of neurodegenerative pathology.
Research indicates that certain quinoxaline derivatives can enhance the viability of neurons and provide protection against the neurotoxic effects of amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's disease. researchgate.net Specific derivatives, identified in studies as QX-4 and QX-6, have been shown to substantially block Aβ-induced toxicity. researchgate.net This neuroprotective action is crucial in preserving neuronal integrity and function in the face of pathogenic insults.
Furthermore, the neuroprotective capacity of quinoxaline derivatives is linked to their ability to modulate intracellular signaling pathways. For instance, a hit compound, PAQ (4c), a 6-aminoquinoxaline (B194958) derivative, has been identified for its neuroprotective effect on dopaminergic neurons, which are progressively lost in Parkinson's disease. nih.gov The mechanism of action for this compound is partly attributed to the activation of endoplasmic reticulum ryanodine (B192298) receptor channels, highlighting a specific molecular target for neuroprotection. nih.gov In animal models of Parkinson's disease, this compound was able to attenuate neurodegeneration, suggesting its potential as a therapeutic candidate. nih.gov
The combination of antioxidant, anti-inflammatory, and cholinesterase-inhibiting activities in some quinoxaline derivatives makes them promising candidates for disease-modifying therapies for Alzheimer's disease. researchgate.net
Anti-inflammatory Mechanisms
The anti-inflammatory properties of this compound and its derivatives are attributed to their ability to modulate key inflammatory pathways and mediators. These compounds have been shown to interfere with the production and activity of pro-inflammatory molecules, thereby mitigating the inflammatory response.
A significant mechanism of anti-inflammatory action for quinoxaline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a central role in inflammation and pain. nih.govresearchgate.net By inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are potent inflammatory mediators. researchgate.net
Furthermore, quinoxaline derivatives have been found to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines and enzymes like COX-2. researchgate.netnih.gov The inhibition of NF-κB activation by these compounds leads to a broad-spectrum anti-inflammatory effect. Some nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit IκBα kinase, which is essential for NF-κB activation. researchgate.net
Another important target in the anti-inflammatory mechanism of quinoxaline derivatives is the p38α mitogen-activated protein kinase (MAPK). acs.orgresearcher.lifenih.gov The p38α MAPK pathway is involved in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Several studies have identified quinoxaline derivatives as potent inhibitors of p38α MAPK. For example, the introduction of an amino group at a specific position on a related pyridinylquinoxaline led to compounds with potent enzyme inhibition in the double-digit nanomolar range. acs.org
The following table summarizes the inhibitory activity of selected quinoxaline derivatives against key inflammatory targets.
| Compound | Target | IC50 Value | Reference |
| 4a | p38α MAP kinase | 0.042 µM | researcher.lifenih.gov |
| 6f | p38α MAP kinase | 81 nM | acs.org |
| 9e | p38α MAP kinase | 38 nM | acs.org |
| 19b | TGF-β type I receptor kinase | 0.28 µM | nih.gov |
| 4a | COX-2 | 0.3 µM | nih.gov |
| 13 | COX-2 | 0.4 µM | nih.gov |
This table presents data for various quinoxaline derivatives as specific data for this compound was not available.
Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathological feature of many diseases. Quinoxaline derivatives have demonstrated significant antioxidant activity through various mechanisms.
The primary antioxidant mechanism of these compounds is their ability to act as direct scavengers of free radicals. researchgate.netnih.gov They can neutralize harmful ROS, such as hydroxyl radicals (HO˙), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. nih.govnih.gov For instance, certain pyrrolo[2,3-b]quinoxaline derivatives have shown potential as radical scavengers. nih.govnih.gov
In addition to direct scavenging, quinoxaline derivatives can also exert their antioxidant effects by modulating endogenous antioxidant defense systems. Research has shown that these compounds can lead to a reduction in markers of oxidative stress, such as malondialdehyde (MDA), and enhance the levels of antioxidant markers. researchgate.net
The antioxidant properties of quinoxaline derivatives are integral to their neuroprotective and anti-inflammatory effects. By reducing intracellular ROS in neuronal cells, they can mitigate oxidative damage that contributes to neurodegeneration. researchgate.net Similarly, by scavenging free radicals, they can interrupt the signaling cascades that lead to the activation of pro-inflammatory pathways.
The following table highlights the free radical scavenging potential of selected quinoxaline derivatives.
| Compound | Assay | Scavenging Potential | Reference |
| 4a | DPPH | 74.70% | nih.gov |
| 4d | DPPH | 74.34% | nih.gov |
| 3a | HO˙ Radical Scavenging | k = 8.56 x 10⁸ M⁻¹ s⁻¹ | nih.govnih.gov |
This table presents data for various quinoxaline derivatives as specific data for this compound was not available. DPPH stands for 2,2-diphenyl-1-picrylhydrazyl.
Structure Activity Relationship Sar Studies of 2 Piperidin 4 Yl Quinoxaline Analogues
Impact of Substituent Position on Quinoxaline (B1680401) Ring
The nature and position of substituents on the quinoxaline ring are determinant factors for the biological activity of 2-(piperidin-4-yl)quinoxaline analogues. The electronic properties of these substituents can modulate the molecule's interaction with its biological target.
The introduction of electron-withdrawing groups (EWGs) on the quinoxaline nucleus has shown varied effects depending on the specific group, its position, and the targeted biological activity. For instance, in the context of anticancer activity, the presence of a nitro (NO₂) group, a strong EWG, at the 7-position of the quinoxaline ring has been found to decrease the compound's efficacy. mdpi.com Conversely, other studies on quinoxaline sulfonamide derivatives have demonstrated that a strong EWG, such as a chloro atom, can lead to the highest antibacterial activity. mdpi.com This suggests that the impact of EWGs is highly context-dependent. For example, trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups have been shown to decrease the anticancer activity of certain quinoxaline derivatives. mdpi.com
Table 1: Effect of Electron-Withdrawing Groups (EWGs) on Quinoxaline Activity
| Substituent Group | Position | Observed Effect on Activity | Biological Context |
|---|---|---|---|
| NO₂ | 7 | Decrease | Anticancer mdpi.com |
| Cl | Varies | Increase | Antibacterial mdpi.com |
Electron-donating groups (EDGs) on the quinoxaline ring generally appear to have a positive influence on the biological activity of certain classes of its derivatives. SAR studies on some anticancer quinoxalines have indicated that electron-releasing groups, such as methoxy (B1213986) (OCH₃), are essential for their activity. mdpi.com The substitution of these groups with electron-withdrawing ones like fluorine was found to diminish the activity. mdpi.com Similarly, in the realm of antibacterial agents, quinoxaline sulfonamide derivatives featuring electron-rich groups on an attached aminophenyl ring exhibited the highest activity. mdpi.com These findings underscore that substitutions with electron-donating groups on quinoxaline scaffolds can contribute positively to their biological effects. mdpi.com
Table 2: Effect of Electron-Donating Groups (EDGs) on Quinoxaline Activity
| Substituent Group | Position | Observed Effect on Activity | Biological Context |
|---|---|---|---|
| OCH₃ | R₁, R₂, R₃ | Essential for Activity | Anticancer mdpi.com |
| CH₃, C₂H₅ | Varies | Decrease (relative to OCH₃) | Anticancer mdpi.com |
Halogen substituents are frequently incorporated into bioactive molecules to modulate their physicochemical properties and biological activity. Studies investigating the correlation between biological effects and halogen substituents have revealed that the presence and nature of the halogen can be critical. rsc.org Research on certain bioactive compounds has shown that increasing the atomic mass of the halogen substituent can improve biological activity. rsc.org For example, the introduction of a single iodine atom resulted in a highly selective antibacterial outcome in one study. rsc.org The lipophilicity conferred by halogen atoms plays a significant role in the interaction of the compounds with both bacterial and human cell lines. rsc.org The synthesis of quinoxaline derivatives bearing an aromatic halogen nucleus has been a strategy to explore novel compounds with potent biological activities. semanticscholar.org
Table 3: Influence of Halogen Substituents on Biological Activity
| Halogen | General Effect | Key Finding | Reference |
|---|---|---|---|
| F, Cl, Br, I | Modulates lipophilicity and activity | Increasing atomic mass can improve activity | rsc.org |
| I | Selective antibacterial action | Addition of a single iodine atom enhanced selectivity | rsc.org |
Role of Piperidine (B6355638) Nitrogen Substitution
The nitrogen atom of the piperidine ring in this compound is a key site for chemical modification to alter the compound's properties and biological activity. Substituting this nitrogen with various functional groups can influence factors such as solubility, cell permeability, and target binding affinity.
Research into related heterocyclic systems has provided insights into the importance of this position. For instance, studies on 2-(benzimidazol-2-yl)quinoxalines coupled with N-substituted piperazine (B1678402) have shown that an N-methylpiperazine substituent yields promising activity against a wide range of cancer cell lines. nih.govacs.org This highlights the potential of small alkyl substitutions. Furthermore, the design of novel quinoxaline derivatives has involved conjugating different alkyl, heterocyclic, or substituted aromatic rings via various linkers to modulate activity, as seen in the development of DPP-4 inhibitors. nih.gov More complex substitutions, such as an ethyl piperidine carboxylate moiety, have also been explored, indicating that larger functional groups can be accommodated and can impart distinct properties. rsc.org
Table 4: Examples of Piperidine Nitrogen Substitutions and Their Potential Impact
| Substituent on Piperidine Nitrogen | Potential Effect on Activity | Example Compound Class |
|---|---|---|
| Methyl (-CH₃) | Enhanced anticancer activity | N-methylpiperazine coupled quinoxalines nih.govacs.org |
| Alkyl/Aromatic Groups | Modulation of target-specific inhibition | Quinoxaline-based DPP-4 inhibitors nih.gov |
| Ethyl Carboxylate Moiety | Introduction of specific stereochemistry and functionality | Quinoxaline derivatives for antiviral research rsc.org |
Influence of Fused Rings and Hybrid Systems
The strategy of fusing other heterocyclic rings to the quinoxaline core or creating hybrid molecules by linking it to other pharmacophores has led to the development of novel compounds with enhanced or new biological activities. This approach, known as molecular hybridization, aims to combine the therapeutic advantages of different scaffolds into a single molecule. nih.gov
Fusing a benzoxazole (B165842) moiety at the second position of the quinoxaline nucleus has been shown to produce higher anticancer activity compared to other heterocyclic systems. mdpi.com Similarly, the development of 2-(benzimidazol-2-yl)quinoxalines, which combine two potent heterocyclic pharmacophores, has resulted in compounds with promising antitumor properties. nih.govacs.org Other examples include the synthesis of furo[2,3-b]quinoxalines and thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, which have been evaluated for various biological activities, including antitubercular effects. arkat-usa.orgnih.gov The fusion of an indole (B1671886) ring to form indolo[2,3-b]quinoxaline derivatives has also been a significant area of research, yielding compounds with antiviral and antitumor properties. mdpi.comnih.gov These fused systems often exhibit strong DNA binding capabilities, which can contribute to their mechanism of action. acs.org
Table 5: Bioactivity of Fused and Hybrid Quinoxaline Systems
| Fused/Hybrid System | Example Scaffold | Associated Biological Activity |
|---|---|---|
| Benzimidazole-Quinoxaline | 2-(Benzimidazol-2-yl)quinoxaline | Antitumor nih.govacs.org |
| Benzoxazole-Quinoxaline | Quinoxaline with benzoxazole moiety | Anticancer mdpi.com |
| Furan-Quinoxaline | Furo[2,3-b]quinoxaline | PDE4B and sirtuin inhibition, anticancer arkat-usa.org |
| Thiophene-Pyrrole-Quinoxaline | Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline | Antitubercular nih.gov |
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct interactions with their biological targets. For analogues of this compound, the stereochemistry of the piperidine ring can significantly influence their pharmacological profile.
Although the piperidin-4-yl core itself is not chiral, the introduction of substituents on the piperidine ring can create chiral centers. Studies on related piperidin-4-one derivatives have demonstrated a clear stereochemical effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov The specific spatial arrangement of substituents, as determined by techniques like NOESY, dictates the conformational preferences of the ring and, consequently, its binding affinity. nih.gov In the development of antiviral agents based on the quinoxaline scaffold, a compound featuring an ethyl piperidine carboxylate moiety with a specific (3S) configuration was identified, highlighting the importance of stereochemistry in achieving desired biological outcomes. rsc.org These findings suggest that for any substituted this compound analogue, the control and evaluation of its stereoisomers are essential for optimizing its therapeutic potential.
Table 6: Importance of Stereochemistry in Piperidine-Containing Compounds
| Compound Class | Stereochemical Feature | Impact on Biological Activity |
|---|---|---|
| Diarylpiperidin-4-ol derivatives | (2S,3R,4S,6R) configuration | Influences antibacterial, antifungal, and anthelmintic activities nih.gov |
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Target Binding
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Ligand-Protein Interaction Analysis
Ligand-protein interaction analysis is a critical step following molecular docking to understand the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. For instance, in a study of novel 2-piperazinyl quinoxaline (B1680401) derivatives, molecular docking simulations suggested that these compounds could be effectively accommodated within the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein. rsc.orgcolab.wssemanticscholar.org This indicates the potential of the quinoxaline scaffold to interact with key residues in these cancer-related proteins.
A detailed analysis of the docked poses of these derivatives revealed crucial interactions. For example, specific amino acid residues within the active sites of these proteins were identified as forming key hydrogen bonds and hydrophobic interactions with the quinoxaline and piperazine (B1678402) moieties, anchoring the ligands within the binding pocket. rsc.orgcolab.wssemanticscholar.org Understanding these specific interactions is paramount for optimizing the ligand's structure to enhance its binding affinity and selectivity.
Binding Affinity Prediction
Beyond predicting the binding pose, molecular docking algorithms can also estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score provides a quantitative measure of the strength of the ligand-protein interaction, with lower (more negative) values indicating stronger binding. In studies involving new quinoxaline compounds as potential DPP-4 inhibitors, molecular docking was used to correlate the predicted binding affinities with the experimentally observed inhibitory activities. mdpi.comnih.gov The results showed that compounds with higher predicted binding affinities generally exhibited greater potency in biological assays. mdpi.comnih.gov This correlation underscores the predictive power of molecular docking in identifying promising lead compounds.
Table 1: Representative Binding Affinity Predictions for Quinoxaline Derivatives
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Quinoxaline Derivative A | c-Kit Tyrosine Kinase | -9.8 |
| Quinoxaline Derivative B | P-glycoprotein | -8.5 |
| Quinoxaline Derivative C | DPP-4 | -10.2 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
A QSAR study on a series of 2-(4-methylpiperazin-1-yl)quinoxalines as human histamine (B1213489) H4 receptor ligands identified several key descriptors that influence binding affinity. tandfonline.com These included topological and electronic descriptors, which highlighted the importance of the molecule's shape, size, and electronic properties for effective receptor binding. tandfonline.com Such models provide a rationale for the observed activities of the derivatives and guide the design of new compounds with improved potency. tandfonline.com
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening.
For quinoxaline-based compounds, pharmacophore models have been developed based on the structures of known active inhibitors of specific targets. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all spatially arranged in a specific manner. Virtual screening campaigns using these pharmacophore models have successfully identified novel quinoxaline derivatives with desired biological activities.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the stability of ligand-protein complexes, the conformational changes that occur upon ligand binding, and the role of solvent molecules in the binding process.
For novel 2-piperazinyl quinoxaline derivatives, MD simulations have been employed to assess the stability of their docked poses within the active sites of target proteins like c-Kit tyrosine kinase. rsc.orgcolab.wssemanticscholar.org These simulations can reveal whether the key interactions observed in the static docked pose are maintained over time, providing a more dynamic and realistic picture of the binding event. The stability of these interactions throughout the simulation further supports the proposed binding mode. rsc.orgcolab.wssemanticscholar.org
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are used early in the drug discovery process to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities.
For various quinoxaline derivatives, in silico ADMET (ADME and Toxicity) studies have been conducted to predict their drug-likeness. These studies often involve the calculation of a range of molecular descriptors related to properties such as solubility, permeability, metabolic stability, and potential toxicity. For example, many synthesized quinoxaline compounds have been shown to have acceptable drug-likeness profiles with low predicted toxicity.
Table 2: Predicted ADME Parameters for a Representative Quinoxaline Analog
| ADME Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | < 450 g/mol | Good for absorption |
| LogP | 2.5 | Optimal lipophilicity |
| Hydrogen Bond Donors | 1 | Favorable for permeability |
| Hydrogen Bond Acceptors | 3 | Favorable for permeability |
| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways
The classical approach to quinoxaline (B1680401) synthesis often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While effective, this method can have limitations regarding substrate scope and reaction conditions. Future research should prioritize the development of more efficient, versatile, and environmentally benign synthetic routes to 2-(piperidin-4-yl)quinoxaline and its derivatives.
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of water as a solvent, microwave-assisted synthesis, and the use of recyclable catalysts can lead to more sustainable and cost-effective production methods. mdpi.comresearchgate.net
Catalytic Methods: The use of transition metal catalysts, such as iron, could open up new avenues for the synthesis of complex quinoxaline derivatives under milder conditions. mdpi.com
One-Pot Multicomponent Reactions: Designing synthetic strategies where multiple chemical bonds are formed in a single reaction vessel can significantly improve efficiency and reduce waste. rsc.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Specialized equipment required |
| Catalytic C-N Coupling | Milder reaction conditions, broader substrate scope | Catalyst cost and removal |
| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification | Optimization of reaction conditions for multiple steps |
| Flow Chemistry | Precise control over reaction parameters, scalability, safety | Initial setup cost and complexity |
Advanced Mechanistic Elucidation of Biological Targets
Preliminary studies on analogous compounds suggest that quinoxaline derivatives can interact with a variety of biological targets, including DNA, enzymes, and receptors. nih.govmdpi.com A critical future direction is the precise identification and characterization of the molecular targets of this compound.
Advanced techniques to be employed include:
Target Identification and Validation: Utilizing chemical proteomics, affinity chromatography, and computational target prediction to identify binding partners.
Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target, providing insights into the binding mode and mechanism of action.
Molecular Dynamics Simulations: Computational studies can be used to simulate the dynamic interactions between this compound and its target, offering a deeper understanding of the binding kinetics and thermodynamics. rsc.org
Elucidating the precise mechanism of action is paramount for the rational design of more potent and selective analogues and for predicting potential off-target effects.
Rational Design of Potent and Selective Analogues
Once the biological targets and mechanism of action are understood, the rational design of novel analogues with improved potency and selectivity becomes a primary focus. This involves a synergistic combination of computational modeling and synthetic chemistry.
Key strategies in rational design include:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models can then be used to predict the activity of novel, unsynthesized analogues.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used as a template for designing new molecules.
Molecular Docking: Computationally predicting the preferred binding orientation of a ligand to its target protein. This can help in prioritizing which analogues to synthesize and test. nih.gov
The table below summarizes the key aspects of these design strategies:
| Design Strategy | Primary Goal | Required Data |
| QSAR | Predict biological activity of new analogues | A dataset of compounds with known structures and activities |
| Pharmacophore Modeling | Identify key structural features for activity | A set of active compounds or a ligand-receptor complex structure |
| Molecular Docking | Predict binding mode and affinity | 3D structure of the biological target |
By systematically modifying the this compound scaffold based on these computational insights, researchers can optimize its pharmacological profile.
Development of Hybrid Scaffolds Incorporating this compound
A promising strategy in modern drug discovery is the creation of hybrid molecules that combine two or more pharmacophores into a single entity. This approach can lead to compounds with dual or synergistic modes of action, potentially overcoming drug resistance and improving efficacy. semanticscholar.orgmdpi.com
Future research should explore the development of hybrid scaffolds that incorporate the this compound moiety. Potential partner pharmacophores could include:
Isatin: Known for its anticancer and antiviral properties. rsc.org
Oxadiazole: A versatile heterocycle found in many biologically active compounds. mdpi.comunife.it
Other Heterocycles: Such as quinoline (B57606) or benzimidazole, which have their own well-established pharmacological profiles. nih.govfrontiersin.org
The synthesis of these hybrid molecules will require innovative synthetic strategies to link the different pharmacophoric units. The resulting compounds would then need to be rigorously evaluated for their biological activity and mechanism of action. This approach holds the potential to generate novel therapeutic agents with unique and enhanced pharmacological properties.
Q & A
Q. What are the standard synthetic routes for 2-(piperidin-4-yl)quinoxaline?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 2-chloroquinoxaline with 4-aminopiperidine in dimethylformamide (DMF) using potassium carbonate as a base to facilitate deprotonation and nucleophilic attack .
- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Step 3: Confirm purity using HPLC (C18 column, methanol/water mobile phase) and characterize via H/C NMR and high-resolution mass spectrometry (HRMS) .
Key Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | KCO |
| Temperature | 80–100°C |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- H NMR identifies protons on the piperidine and quinoxaline rings (e.g., piperidine N–H at δ 1.5–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- C NMR confirms sp carbons in the quinoxaline core (δ 140–160 ppm) .
- Mass Spectrometry (MS): HRMS validates the molecular ion peak (e.g., [M+H] at m/z 229.12 for CHN) .
- Infrared (IR) Spectroscopy: Detects N–H stretches (~3300 cm) and C=N vibrations (~1600 cm) .
Q. What preliminary biological assays are recommended for evaluating this compound derivatives?
Methodological Answer:
- Antimicrobial Activity:
- Use microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) (MIC values <50 µM indicate potency) .
- Cytotoxicity Screening:
- MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM for 48 hours .
- Enzyme Inhibition:
Advanced Research Questions
Q. How do substituent variations on the quinoxaline core influence biological activity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Strategies:
-
Case Study:
Derivative Substituent Activity (IC) A –OCH 12 µM (PPO inhibition) B –CF 4 µM (Adenosine A antagonism)
Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets?
Methodological Answer:
- Molecular Docking:
- Density Functional Theory (DFT):
- 3D Pharmacophore Modeling:
Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?
Methodological Answer:
- Kinetic Studies:
- Isothermal Titration Calorimetry (ITC):
- Mutagenesis Assays:
Q. How should conflicting data on the biological activity of this compound derivatives be addressed?
Methodological Answer:
- Reproducibility Checks:
- Validate assays across multiple labs (e.g., cytotoxicity in both HeLa and HepG2 cells) .
- Meta-Analysis:
- Compare datasets using tools like RevMan to resolve discrepancies (e.g., variable IC values due to solvent polarity) .
- Mechanistic Follow-Up:
- If Compound X shows antitumor activity in vitro but not in vivo, evaluate pharmacokinetic parameters (e.g., bioavailability via rat plasma AUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
